(S)-Carbidopa methyl ester N-cyclohexylidene
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Overview
Description
Methyl (2S)-2-(2-cyclohexylidenehydrazino)-3-(3,4-dihydroxyphenyl)-2-methylpropanoate is a complex organic compound that features a cyclohexylidenehydrazino group and a dihydroxyphenyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-(2-cyclohexylidenehydrazino)-3-(3,4-dihydroxyphenyl)-2-methylpropanoate typically involves multiple steps:
Formation of the Cyclohexylidenehydrazino Group: This step may involve the reaction of cyclohexanone with hydrazine under acidic or basic conditions to form the cyclohexylidenehydrazine intermediate.
Attachment of the Dihydroxyphenyl Group: The dihydroxyphenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Esterification: The final step involves esterification to form the methyl ester, which can be achieved using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dihydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The cyclohexylidenehydrazino group can be reduced to form cyclohexylhydrazine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Cyclohexylhydrazine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in organic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Antioxidant Activity: The dihydroxyphenyl group may confer antioxidant properties.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of diseases due to its biological activity.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-(2-cyclohexylidenehydrazino)-3-(3,4-dihydroxyphenyl)-2-methylpropanoate likely involves interactions with specific molecular targets, such as enzymes or receptors. The dihydroxyphenyl group may participate in redox reactions, while the cyclohexylidenehydrazino group may interact with biological macromolecules through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-(2-hydrazino)-3-(3,4-dihydroxyphenyl)-2-methylpropanoate: Lacks the cyclohexylidene group.
Methyl (2S)-2-(2-cyclohexylidenehydrazino)-3-(4-hydroxyphenyl)-2-methylpropanoate: Lacks one hydroxyl group on the phenyl ring.
Uniqueness
Methyl (2S)-2-(2-cyclohexylidenehydrazino)-3-(3,4-dihydroxyphenyl)-2-methylpropanoate is unique due to the presence of both the cyclohexylidenehydrazino group and the dihydroxyphenyl group, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl (2S)-2-(2-cyclohexylidenehydrazinyl)-3-(3,4-dihydroxyphenyl)-2-methylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(16(22)23-2,19-18-13-6-4-3-5-7-13)11-12-8-9-14(20)15(21)10-12/h8-10,19-21H,3-7,11H2,1-2H3/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGRIWCNLNENAX-KRWDZBQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)NN=C2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)OC)NN=C2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934371-48-9 |
Source
|
Record name | alpha-(2-Cyclohexylidenehydrazinyl)-carbidopa methyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934371489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .ALPHA.-(2-CYCLOHEXYLIDENEHYDRAZINYL)-CARBIDOPA METHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97OQQ9E86L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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